N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide
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Overview
Description
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide is a compound with the molecular formula C19H36N2O3S and a molecular weight of 372.566 g/mol . This compound features a unique structure that includes an oxazolidinone ring and a hexadecanamide chain, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide typically involves the formation of the oxazolidinone ring followed by the attachment of the hexadecanamide chain. One common method for synthesizing oxazolidinones is through the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils with sodium hydride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with bacterial ribosomes, inhibiting protein synthesis and exerting antibacterial effects. Additionally, the compound may interact with enzymes involved in thrombus formation, making it a potential antithrombotic agent .
Comparison with Similar Compounds
Similar Compounds
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide: This compound has a similar structure but with an octadecanamide chain instead of a hexadecanamide chain.
Uniqueness
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide is unique due to its specific combination of the oxazolidinone ring and the hexadecanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
805323-85-7 |
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Molecular Formula |
C19H36N2O3S |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
N-(5-oxo-2-sulfanyl-1,3-oxazolidin-2-yl)hexadecanamide |
InChI |
InChI=1S/C19H36N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(22)21-19(25)20-16-18(23)24-19/h20,25H,2-16H2,1H3,(H,21,22) |
InChI Key |
TXCNTRDHNKILHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1(NCC(=O)O1)S |
Origin of Product |
United States |
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